molecular formula C18H18BrN3S B2457070 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 124953-73-7

4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B2457070
CAS RN: 124953-73-7
M. Wt: 388.33
InChI Key: UJIFAUVCTHDFTJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that contains a triazole ring and a thiol group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol have been extensively studied. The compound has been found to exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit neuroprotective activity by preventing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields using different methods. The compound exhibits significant biological activities, making it a suitable candidate for various assays. However, the compound also has some limitations. It is relatively unstable and can decompose under certain conditions. Additionally, the compound has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol. One possible direction is to explore its potential applications in drug discovery. The compound has been found to exhibit significant anticancer and antimicrobial activities, making it a potential lead compound for the development of new drugs. Another direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. The compound has been shown to be an effective probe for the detection of copper ions, and further studies can be carried out to explore its potential for the detection of other metal ions. Additionally, the compound can be further modified to improve its stability, solubility, and biological activities.
Conclusion:
In conclusion, 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. The compound exhibits significant biological activities, making it a suitable candidate for various assays. However, the compound also has some limitations, which need to be addressed in future studies. Overall, 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol has the potential to contribute significantly to the field of scientific research.

Synthesis Methods

The synthesis of 4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol has been carried out using different methods. One of the common methods involves the reaction of 4-bromoaniline and 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction yields the desired product in good yields. Other methods involve the use of different catalysts and solvents.

Scientific Research Applications

4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.

properties

IUPAC Name

4-(4-bromophenyl)-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFAUVCTHDFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

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